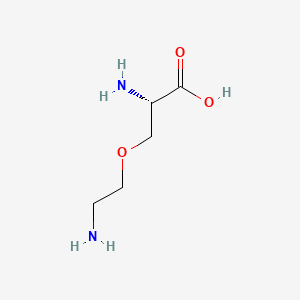

O-(2-Aminoethyl)-L-serine

Vue d'ensemble

Description

O-(2-Aminoethyl)-L-serine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the second carbon of the ethyl chain, which is further connected to the serine molecule

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Aminoethyl)-L-serine typically involves the reaction of L-serine with ethylenediamine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully maintained to ensure the proper formation of the desired product. The reaction can be represented as follows: [ \text{L-Serine} + \text{Ethylenediamine} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biocatalysts to enhance the reaction efficiency. Enzymes such as transaminases can be employed to facilitate the transfer of the amino group, leading to higher yields and reduced reaction times.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form primary amines, which can further react to form secondary and tertiary amines.

Substitution: The amino group in this compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of primary, secondary, and tertiary amines.

Substitution: Formation of substituted amino acids.

Applications De Recherche Scientifique

Chemistry

- Amino Acid Derivatives Study : O-(2-Aminoethyl)-L-serine is utilized in chemical research to study the properties and reactions of amino acid derivatives. Its unique structure allows researchers to explore various chemical reactions including oxidation, reduction, and substitution.

- Synthesis Techniques : The synthesis involves protecting the amino group, etherification of the hydroxy group, and subsequent deprotection. These techniques are critical for producing high-purity compounds for research purposes.

Biology

- Metabolic Pathways : In biological research, this compound is used to investigate metabolic pathways involving amino acids. It influences gene expression related to amino acid synthesis and stress responses in model organisms such as Saccharomyces cerevisiae, where it has been shown to affect the expression of 743 genes .

- Neuroprotection : The compound activates glycine receptors and upregulates PPAR-γ, contributing to neurotransmitter synthesis and neuroprotection. It has been implicated in protecting against neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) .

Medicine

- Therapeutic Potential : this compound shows promise as an antineoplastic agent and antimicrobial agent. Its ability to modulate neurotransmitter systems makes it a candidate for treating various neurological disorders.

- Clinical Applications :

- Seizure Management : Clinical trials indicate that L-serine treatment significantly reduces seizure frequency in patients with serine synthesis defects . For instance, one case study reported a significant reduction in seizures after just one week of treatment.

- GRINpathies Treatment : A recent clinical trial demonstrated that L-serine supplementation improved neurological symptoms in patients with mutations affecting NMDA receptors, highlighting its potential as a therapeutic agent for genetic disorders .

Case Studies

| Case Study | Condition | Treatment Outcome |

|---|---|---|

| Patient 1 | 3-phosphoglycerate dehydrogenase deficiency | Significant reduction in seizures after one week; limited cognitive improvement |

| Patient 2 | Phosphoserine aminotransferase deficiency | Improvement in spasticity; no substantial gains in cognitive function |

| GRINpathies Trial | GRIN gene mutations | Improved motor and cognitive performance; reduced seizures |

These case studies illustrate the varying degrees of effectiveness of this compound across different conditions, providing insights into its therapeutic potential.

Mécanisme D'action

The mechanism of action of O-(2-Aminoethyl)-L-serine involves its interaction with specific enzymes and receptors in biological systems. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in metabolic pathways, leading to the production of bioactive molecules.

Comparaison Avec Des Composés Similaires

- O-(2-Aminoethyl)-3-aminopropyltrimethoxysilane

- O-(2-Aminoethyl)polyethylene glycol

Comparison: O-(2-Aminoethyl)-L-serine is unique due to its specific structure and the presence of the serine moiety, which imparts distinct biochemical properties. Compared to other similar compounds, it has a higher affinity for certain enzymes and receptors, making it a valuable tool in biochemical research.

Activité Biologique

O-(2-Aminoethyl)-L-serine, a derivative of L-serine, is an amino acid that has garnered attention for its potential biological activities, particularly in neurological contexts. This article examines its biological activity based on available research findings, including case studies and relevant data.

Overview of this compound

This compound is structurally related to L-serine, which plays a crucial role in various metabolic pathways, including one-carbon metabolism and neurotransmission. The compound's specific modifications may enhance its bioactivity and therapeutic potential.

This compound is believed to influence several biological pathways:

- Neurotransmitter Modulation : It may act on NMDA receptors, similar to D-serine, which is a co-agonist at these receptors. This interaction is significant for synaptic plasticity and memory formation .

- Metabolic Role : As a serine derivative, it contributes to the synthesis of purines and pyrimidines, essential for DNA and RNA synthesis .

1. Neuroprotective Effects

Research indicates that this compound can exert neuroprotective effects. In animal models of neurodegenerative diseases, supplementation with serine derivatives has shown promise in ameliorating symptoms associated with glutamatergic dysfunctions .

2. Impact on Cellular Proliferation

This compound has been observed to influence cellular proliferation in various cell lines. Studies have demonstrated that it can enhance cell growth under certain conditions, potentially through modulation of amino acid transporters .

3. Case Studies

Several case studies highlight the compound's therapeutic potential:

- Case Study 1 : A clinical trial involving patients with GRIN2B-related severe encephalopathy showed that dietary supplementation with L-serine (and its derivatives) improved cognitive functions and reduced neurological symptoms .

- Case Study 2 : In vitro studies using neuronal cell lines demonstrated that this compound treatment led to increased neuronal survival rates under stress conditions, suggesting its role as a neuroprotective agent .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Improved neuronal survival | |

| Cell Proliferation | Enhanced growth in specific cell lines | |

| Cognitive Improvement | Amelioration of encephalopathy symptoms |

Table 2: Mechanistic Insights

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2-aminoethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTGLTLBIVDQKE-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COC[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00912533 | |

| Record name | O-(2-Aminoethyl)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15219-97-3, 997-44-4 | |

| Record name | O-(2-Aminoethyl)-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15219-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxalysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine, 3-(2-aminoethoxy)-, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015219973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-(2-Aminoethyl)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.